molecular formula C16H20N4OS B2481284 4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1396813-89-0

4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2481284
CAS No.: 1396813-89-0
M. Wt: 316.42
InChI Key: IVOZFTBVCJZYOO-UHFFFAOYSA-N
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Description

4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Drug Design

Thiophenylhydrazonoacetates in Heterocyclic Synthesis : This study discusses the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward a variety of nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine, highlighting the compound's role in heterocyclic chemistry and potential drug design applications (R. Mohareb et al., 2004).

Cannabinoid Receptor Antagonists : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provides insights into its interaction with the CB1 cannabinoid receptor, suggesting potential applications in the design of receptor antagonists for therapeutic purposes (J. Shim et al., 2002).

Antimicrobial and Antituberculosis Applications

Thiazole-Aminopiperidine Hybrid Analogues : A study on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors shows the potential of structurally similar compounds in antimicrobial and specifically antituberculosis applications (V. U. Jeankumar et al., 2013).

Synthetic Methodologies for Heterocyclic Compounds

Mannich Reaction in Heterocyclic Synthesis : Demonstrates the application of aminomethylation involving 2-thioxonicotinamide derivative for the synthesis of N,S-containing heterocycles, highlighting the compound's utility in complex heterocyclic synthesis (V. Dotsenko et al., 2012).

Novel Synthesis Techniques and Applications

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides : Discusses the Suzuki cross-coupling reaction to synthesize a series of compounds for exploring electronic and nonlinear optical properties through DFT calculations, indicating potential applications in materials science and electronics (Gulraiz Ahmad et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities . These compounds are known to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in the biosynthesis of collagen, a major component of the extracellular matrix.

Mode of Action

It’s suggested that similar compounds form hydrogen bonds with their targets . This interaction could potentially lead to changes in the target’s function, thereby exerting the compound’s biological effect.

Biochemical Pathways

The compound is likely to affect the biochemical pathways related to fibrosis, given its potential anti-fibrotic activity . By inhibiting collagen prolyl-4-hydroxylase, it may disrupt the synthesis of collagen, thereby affecting the extracellular matrix’s composition and potentially reducing fibrosis.

Result of Action

The compound’s action results in the inhibition of collagen synthesis, as suggested by the anti-fibrotic activity of similar compounds . This could lead to a reduction in fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix components.

Properties

IUPAC Name

4-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-12-8-14(22-11-12)16(21)19-9-13-2-6-20(7-3-13)15-10-17-4-5-18-15/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOZFTBVCJZYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.